Diphenyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
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Overview
Description
Diphenyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenyl groups and four chlorine atoms attached to a benzene ring, along with two carboxylate groups. This compound is of interest due to its stability and reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachloroterephthalic acid with phenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production. The purity of the final product is typically ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or altered functional groups.
Oxidation Reactions: Oxidative processes can modify the carboxylate groups or the benzene ring itself.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation can lead to partially or fully dechlorinated compounds or oxidized derivatives.
Scientific Research Applications
Diphenyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which diphenyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as its role in chemical synthesis or its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloroterephthalic Acid: A precursor in the synthesis of diphenyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate.
Diphenyl 2,3,5,6-tetrachlorobenzene-1,4-dicarbonitrile: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of phenyl groups and chlorine atoms, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties and versatility in reactions.
Properties
CAS No. |
10521-26-3 |
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Molecular Formula |
C20H10Cl4O4 |
Molecular Weight |
456.1 g/mol |
IUPAC Name |
diphenyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H10Cl4O4/c21-15-13(19(25)27-11-7-3-1-4-8-11)16(22)18(24)14(17(15)23)20(26)28-12-9-5-2-6-10-12/h1-10H |
InChI Key |
VVRQZNUZFONCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)C(=O)OC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
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